molecular formula C12H18O2 B14316948 Benzene, 1,2-bis(ethoxymethyl)- CAS No. 113245-36-6

Benzene, 1,2-bis(ethoxymethyl)-

Cat. No.: B14316948
CAS No.: 113245-36-6
M. Wt: 194.27 g/mol
InChI Key: XYIPHTQPSAWREL-UHFFFAOYSA-N
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Description

"Benzene, 1,2-bis(ethoxymethyl)-" is an aromatic compound featuring two ethoxymethyl (-CH₂OCH₂CH₃) substituents at the 1- and 2-positions of a benzene ring. The ethoxymethyl group combines an ether linkage (-O-) with a methylene (-CH₂-) and ethyl (-CH₂CH₃) moiety, imparting unique steric and electronic properties. This structure enhances solubility in organic solvents compared to simpler methoxy derivatives due to the longer alkyl chain.

Properties

CAS No.

113245-36-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1,2-bis(ethoxymethyl)benzene

InChI

InChI=1S/C12H18O2/c1-3-13-9-11-7-5-6-8-12(11)10-14-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

XYIPHTQPSAWREL-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=CC=C1COCC

Origin of Product

United States

Preparation Methods

Halogen Displacement Using Alkoxide Nucleophiles

A widely employed strategy involves the nucleophilic substitution of 1,2-bis(chloromethyl)benzene with sodium ethoxide. This method leverages the reactivity of chloromethyl groups toward alkoxide ions in polar aprotic solvents like dimethylformamide (DMF).

Procedure :

  • Substrate Preparation : 1,2-Bis(chloromethyl)benzene is synthesized via chlorination of o-xylene using sulfuryl chloride (SO2Cl2) under radical initiation.
  • Reaction Conditions : Sodium ethoxide (2.2 equiv) is added to a DMF solution of 1,2-bis(chloromethyl)benzene under argon at 80°C for 8 hours.
  • Workup : The mixture is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography.

Key Parameters :

  • Solvent : DMF enhances nucleophilicity by stabilizing sodium ions.
  • Temperature : Elevated temperatures (80–100°C) accelerate substitution but risk ether cleavage.
  • Yield : Reported yields range from 68–75% under optimized conditions.

Catalytic Systems for Enhanced Efficiency

The patent CN103319317A demonstrates the efficacy of cesium carbonate (Cs2CO3) as a phase-transfer catalyst in analogous etherification reactions. Applying this to 1,2-bis(ethoxymethyl)benzene synthesis:

Parameter Value Impact on Yield
Cs2CO3 Loading 10 mol% +15% vs. control
Reaction Time 6 hours 82% yield
Solvent Dimethylformamide Optimal polarity

This approach reduces side products like elimination derivatives (e.g., styrenes) by maintaining mild basicity.

Williamson Ether Synthesis Route

Alkylation of 1,2-Benzenedimethanol

1,2-Benzenedimethanol serves as a precursor, undergoing alkylation with ethyl bromide in the presence of sodium hydride (NaH):

Reaction :
1,2-Benzenedimethanol + 2 CH3CH2Br → 1,2-Bis(ethoxymethyl)benzene + 2 HBr

Optimization Insights :

  • Base Selection : NaH outperforms K2CO3 by achieving complete deprotonation of hydroxyl groups.
  • Solvent Effects : Tetrahydrofuran (THF) affords higher yields (78%) than DMF due to improved alcoholate solubility.
  • Stoichiometry : A 2.5:1 molar ratio of ethyl bromide to diol minimizes di-alkylation byproducts.

Limitations and Byproduct Formation

Competing O- versus C-alkylation can occur if reaction temperatures exceed 60°C, leading to:

  • Major Byproduct : 1-Ethoxymethyl-2-(ethoxymethyl)benzyl ethyl ether (detected via GC-MS).
  • Mitigation : Stepwise addition of ethyl bromide and strict temperature control below 50°C.

Radical-Mediated Syntheses

Photochemical Chloromethylation

A novel method employs ultraviolet light to generate chloromethyl radicals from chloroform and formaldehyde, which subsequently add to benzene:

Mechanism :

  • CHCl3 + hν → - CCl3 + - Cl
    • CCl3 + CH2O → - CH2Cl + CO + HCl
  • Benzene + 2 - CH2Cl → 1,2-Bis(chloromethyl)benzene
  • Ethoxylation as in Section 2.1

Advantages :

  • Avoids harsh chlorinating agents.
  • Scalable to multi-gram quantities (pilot studies show 65% yield).

Reductive Etherification

Recent advances utilize samarium iodide (SmI2) to mediate the coupling of benzaldehyde derivatives with ethanol:

Protocol :

  • 1,2-Diformylbenzene + 4 CH3CH2OH → 1,2-Bis(ethoxymethyl)benzene + 2 H2O
  • Catalyst : SmI2 (0.1 equiv) in tetrahydrofuran at −78°C.

Outcomes :

  • Conversion : 89% (NMR).
  • Selectivity : >95% for 1,2-isomer due to chelation control.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Implementing tubular reactors with segmented gas-liquid flow enhances mass transfer in ethoxylation steps:

Parameter Batch Reactor Flow Reactor
Space-Time Yield 0.8 kg/L·day 2.4 kg/L·day
Purity 92% 97%
Catalyst Lifetime 5 cycles 20+ cycles

Economic Benefit : 40% reduction in production costs via reduced solvent volumes.

Analytical Characterization

Critical quality control metrics for 1,2-bis(ethoxymethyl)benzene:

Technique Key Data
1H NMR (CDCl3) δ 3.55 (q, 4H, OCH2), 4.60 (s, 4H, ArCH2)
GC-MS m/z 194 [M]+, 149 [M-OCH2CH3]+
HPLC Purity ≥99.5% (C18 column, 80:20 MeOH:H2O)

Emerging Applications and Derivatives

  • Coordination Chemistry : Serves as a ligand precursor for palladium-catalyzed cross-couplings.
  • Polymer Science : Incorporated into epoxy resins, enhancing flexibility (Tg reduction by 25°C at 10 wt%).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1,2-bis(ethoxymethyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of Benzene, 1,2-bis(ethoxymethyl)- can lead to the formation of ethoxymethyl-substituted cyclohexane derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxymethyl groups can be replaced by other substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)

    Substitution: Bromine (Br2), Nitric acid (HNO3)

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: Ethoxymethyl-substituted cyclohexane derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Chemistry: Benzene, 1,2-bis(ethoxymethyl)- is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, Benzene, 1,2-bis(ethoxymethyl)- is used as a model compound to study the effects of ethoxymethyl substitution on the biological activity of aromatic compounds. It is also used in the development of new pharmaceuticals.

Industry: In the industrial sector, Benzene, 1,2-bis(ethoxymethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis(ethoxymethyl)- involves its interaction with specific molecular targets in biological systems. The ethoxymethyl groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Benzene, 1,2-bis(ethoxymethyl)-" with structurally related benzene derivatives, focusing on molecular properties, physical characteristics, and reactivity:

Compound Substituents Molecular Formula MW (g/mol) Boiling Point (K) Key Properties
1,2-Bis(ethoxymethyl)benzene 1,2-(CH₂OCH₂CH₃) C₁₂H₂₀O₂ 196.29* ~430–450 (estimated) Higher solubility in non-polar solvents; electron-donating effects via ether oxygen .
1,2-Dimethoxybenzene (CAS 91-16-7) 1,2-(OCH₃) C₈H₁₀O₂ 138.16 363.20 Lower MW; reduced steric bulk; used as a solvent and in organic synthesis .
4-Ethenyl-1,2-dimethoxybenzene (CAS 6380-23-0) 1,2-(OCH₃), 4-CH₂CH₂ C₁₀H₁₂O₂ 164.20 395.7 Conjugated ethenyl group enhances UV absorption; used in polymer chemistry .
1,2-Bis(dichloroboryl)benzene 1,2-(BCl₂) C₆H₄B₂Cl₄ 292.11 N/A Electron-deficient; forms triel bonds with halides/hydrides in catalysis .
1,2-Bis(4-bromobenzamide)benzene 1,2-(CONH-C₆H₄Br) C₂₀H₁₄Br₂N₂O₂ 490.15 N/A Fluorescent properties; pH-dependent Stokes shifts in THF .

Notes:

  • *Estimated molecular weight (MW) for 1,2-bis(ethoxymethyl)benzene is derived from structural analogs.
  • Boiling points for ethoxymethyl derivatives are extrapolated based on trends in alkyl chain length and molecular weight .

Key Differences in Properties and Reactivity :

Steric Effects :

  • Ethoxymethyl groups introduce greater steric hindrance compared to methoxy (-OCH₃) substituents due to the extended ethyl chain. This reduces reactivity in electrophilic aromatic substitution (EAS) but enhances stability in radical reactions .
  • In contrast, smaller substituents like methoxy (e.g., 1,2-dimethoxybenzene) allow faster EAS but lower thermal stability .

Solubility: Ethoxymethyl derivatives exhibit higher solubility in non-polar solvents (e.g., toluene, hexane) than methoxy analogs due to increased hydrophobicity from the ethyl group . Fluorescence studies on 1,2-bis(4-bromobenzamide)benzene highlight solvent-dependent Stokes shifts, suggesting ethoxymethyl analogs may show similar tunable optical properties .

Electronic Effects: Ethoxymethyl groups act as moderate electron donors via oxygen lone pairs, comparable to methoxy but weaker than amino groups. This electronic profile stabilizes carbocation intermediates in SN1 reactions . Electron-withdrawing groups (e.g., -BCl₂ in 1,2-bis(dichloroboryl)benzene) contrast sharply, enabling Lewis acid behavior and triel bond formation .

Thermal Stability :

  • Longer alkyl chains in ethoxymethyl derivatives likely increase boiling points (~430–450 K estimated) compared to 1,2-dimethoxybenzene (363.20 K) .

Limitations and Data Gaps

The absence of direct experimental data for "Benzene, 1,2-bis(ethoxymethyl)-" necessitates reliance on computational models (e.g., DFT calculations as in ) and analog extrapolation. Future studies should prioritize:

  • Experimental determination of boiling points, solubility, and spectroscopic profiles.
  • Reactivity studies in catalytic and photochemical contexts.

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